molecular formula C18H15N5 B258176 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline

4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline

Cat. No. B258176
M. Wt: 301.3 g/mol
InChI Key: ABZDDFFMINHYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline, also known as MPTQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline is not fully understood. However, it has been proposed that 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It has also been shown to bind to the active site of HIV-1 reverse transcriptase, a viral enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has been shown to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1. It has also been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline is also stable under normal laboratory conditions, making it suitable for long-term storage. However, there are also limitations to using 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline in lab experiments. It has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, the mechanism of action of 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for the research on 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline. One direction is to further investigate the mechanism of action of 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline. Understanding how 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline interacts with cellular targets can provide insight into its biological effects and potential therapeutic applications. Another direction is to investigate the potential use of 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline as a fluorescent probe for the detection of metal ions. 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has been shown to exhibit fluorescence in the presence of certain metal ions, which may have applications in environmental monitoring and biological imaging. Finally, there is potential for the development of 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline as a photosensitizer for photodynamic therapy. 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has been shown to exhibit phototoxicity in cancer cells, which may have applications in cancer treatment.

Synthesis Methods

4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline can be synthesized through a multi-step process that involves the condensation of 4-methylquinoline-3-carbaldehyde with 4-methylphenylhydrazine and tetrazole. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent. The resulting product is purified through column chromatography to obtain pure 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline.

Scientific Research Applications

4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticancer, antiviral, and antibacterial activities. 4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

Product Name

4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

4-methyl-3-[1-(4-methylphenyl)tetrazol-5-yl]quinoline

InChI

InChI=1S/C18H15N5/c1-12-7-9-14(10-8-12)23-18(20-21-22-23)16-11-19-17-6-4-3-5-15(17)13(16)2/h3-11H,1-2H3

InChI Key

ABZDDFFMINHYMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C4=CC=CC=C4N=C3)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C4=CC=CC=C4N=C3)C

Origin of Product

United States

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